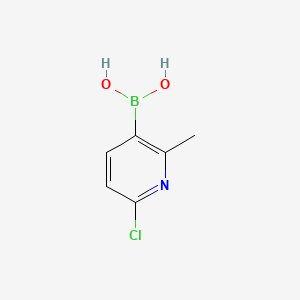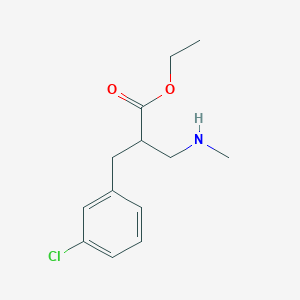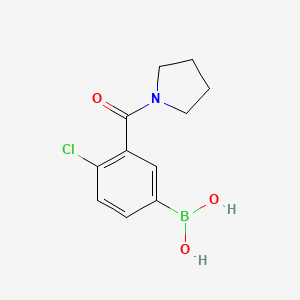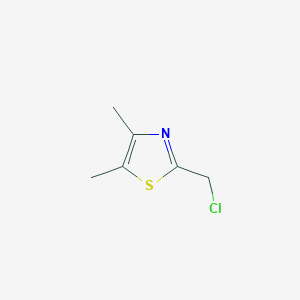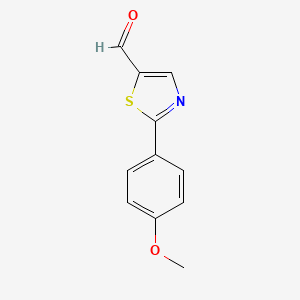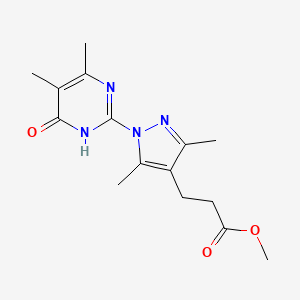
3-(1-(4,5-ジメチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)-3,5-ジメチル-1H-ピラゾール-4-イル)プロパン酸メチル
説明
Methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、問題の化合物と構造的類似性を共有しており、顕著な抗ウイルス活性を示すことが報告されています。 たとえば、特定のインドール系化合物は、インフルエンザAおよびコクサッキーB4ウイルスに対して阻害活性を示しました 。これは、私たちの化合物が潜在的に合成され、RNAおよびDNAウイルスの範囲に対する抗ウイルス効果について試験できることを示唆しています。
抗炎症特性
インドール骨格は、その抗炎症特性で知られています。 「3-(1-(4,5-ジメチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)-3,5-ジメチル-1H-ピラゾール-4-イル)プロパン酸メチル」の構造的複雑さを考えると、この化合物が様々な炎症性疾患の治療のために探求できる抗炎症能力も持っている可能性があると推測できます .
抗癌の可能性
インドールコアを持つ化合物は、抗癌活性を有することが判明しています。化合物の構造におけるピリミジン環の存在は、細胞成分と相互作用し、癌細胞の増殖を阻害したり、アポトーシスを誘導したりする可能性があります。 研究は、この化合物の変異体を合成して抗癌活性をスクリーニングすることを目指すことができます .
抗菌効果
インドール誘導体は、抗菌特性を持っていることで知られており、細菌感染症との闘いにおいて貴重な存在になる可能性があります。 問題の化合物は、抗菌剤としての可能性について研究することができ、新しい抗生物質の開発につながる可能性があります .
抗糖尿病アプリケーション
インドール誘導体の生物活性は、抗糖尿病効果まで及んでいます。 この化合物は、血糖値を調節したり、インスリン感受性を高めたりする能力について調査することができ、糖尿病管理戦略に貢献する可能性があります .
抗マラリア活性
インドール誘導体は、抗マラリア薬の合成に使用されてきました。 「3-(1-(4,5-ジメチル-6-オキソ-1,6-ジヒドロピリミジン-2-イル)-3,5-ジメチル-1H-ピラゾール-4-イル)プロパン酸メチル」の構造的特徴は、マラリア原虫に対するその効果を高めるために最適化することができ、抗マラリア薬開発のための新たな道筋を提供します .
神経保護効果
神経伝達における役割を含む、インドール誘導体の多様な生物活性から、この化合物が神経保護効果を示す可能性があります。 これは、神経変性疾患の文脈において特に関連する可能性があります .
農業アプリケーション
インドール系化合物は、植物成長調節剤として機能し、農業においても重要です。 この化合物は、植物の成長と発達に影響を与える可能性について評価することができ、農業生産性の向上につながる可能性があります .
作用機序
Target of Action
Similar compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission .
Mode of Action
For instance, some pyrazoline derivatives have been reported to reduce the activity of AchE, affecting normal nerve pulse transmission and leading to behavioral changes and body movement impairment .
Biochemical Pathways
They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Similar compounds have been associated with a reduction in ache activity, leading to changes in nerve pulse transmission and potentially causing behavioral changes and body movement impairment .
特性
IUPAC Name |
methyl 3-[1-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-8-9(2)16-15(17-14(8)21)19-11(4)12(10(3)18-19)6-7-13(20)22-5/h6-7H2,1-5H3,(H,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSQWXWXRRZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


